molecular formula C6H9F3N2O3 B1402458 Azetidine-3-carboxamide; trifluoroacetic acid CAS No. 1361111-58-1

Azetidine-3-carboxamide; trifluoroacetic acid

Cat. No.: B1402458
CAS No.: 1361111-58-1
M. Wt: 214.14 g/mol
InChI Key: AADRKPHACWEKMP-UHFFFAOYSA-N
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Description

Structural Classification within Azetidine Derivatives

Azetidine-3-carboxamide; trifluoroacetic acid belongs to the distinguished class of four-membered saturated heterocyclic compounds containing one nitrogen atom, specifically categorized as azetidine derivatives. The fundamental azetidine structure represents a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom, establishing it as a critical pharmacophore subunit in numerous natural and synthetic products. Within the broader classification of heterocyclic compounds, azetidines occupy a unique position among four-membered rings with one heteroatom, distinguished from their oxygen-containing counterparts, oxetanes.

The carboxamide derivative at the 3-position represents a significant structural modification that enhances the compound's utility as a building block in organic synthesis. This particular substitution pattern demonstrates the importance of azetidine carboxylic acids as scaffolds for obtaining various biologically active heterocyclic compounds and peptides. The trifluoroacetic acid component in this salt formation serves multiple purposes, including enhancement of chemical stability and modification of solubility properties, making it particularly valuable in synthetic applications.

The structural classification of this compound within azetidine derivatives can be understood through comparison with other members of this family. Azetidine-2-carboxylic acid and its derivatives represent conformationally constrained analogues of proline, while azetidine-3-carboxylic acid derivatives serve as conformationally constrained analogues of beta-proline. This positioning at the 3-carbon provides unique stereochemical and conformational properties that distinguish it from other positional isomers within the azetidine carboxylic acid family.

Historical Development and Discovery

The historical development of azetidine chemistry traces back to the mid-20th century, with the first natural azetidine derivative, L-azetidine-2-carboxylic acid, being isolated from Convallaria majalis in 1955. This discovery marked the beginning of systematic research into azetidine-containing compounds and their potential applications. The compound was identified as a proline receptor antagonist, establishing the foundation for understanding the biological significance of azetidine derivatives.

The development of azetidine-3-carboxamide specifically emerged from the growing recognition of the importance of carboxamide functionality in medicinal chemistry. Research into four-membered saturated heterocycles gained momentum as scientists recognized their potential as pharmacophore subunits in various biological systems. The preparation of azetidine derivatives through reduction of azetidinones with lithium aluminium hydride became an established synthetic route, providing access to a wide range of substituted azetidines.

The incorporation of trifluoroacetic acid as a salt-forming component represents a more recent development in azetidine chemistry, reflecting advances in understanding how salt formation can influence compound properties. This approach has become increasingly important in pharmaceutical chemistry, where salt formation is used to optimize drug properties including stability, solubility, and bioavailability. The trifluoroacetic acid salt form of azetidine-3-carboxamide exemplifies how classical heterocyclic structures can be modified through salt formation to enhance their utility in research and development applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from multiple fundamental aspects of its structure and reactivity. Four-membered saturated heterocycles containing nitrogen atoms represent important structural motifs that bridge the gap between the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. The ring strain of approximately 25.4 kilocalories per mole inherent in azetidines provides a driving force for unique reactivity patterns while maintaining sufficient stability for practical handling and application.

In the context of medicinal chemistry, azetidine derivatives have demonstrated significant potential across various therapeutic areas. The azetidine subunit appears in molecular structures of compounds exhibiting cytotoxic activity against tumor cells and antibacterial properties. Notable pharmaceutical applications include the antihypertensive drug azelnidipine, which contains an azetidine ring as part of its dihydropyridine calcium channel blocker structure. This demonstrates the broader significance of azetidine-containing compounds in drug discovery and development.

The carboxamide functionality at the 3-position adds another layer of significance, as carboxamide groups are widely recognized for their importance in drug design and protein interactions. The combination of the strained azetidine ring with the carboxamide group creates a unique structural framework that can serve as a conformationally constrained building block for peptide and protein mimetics. This structural feature makes azetidine-3-carboxamide derivatives particularly valuable in the development of enzyme inhibitors and receptor modulators.

The trifluoroacetic acid component contributes to the compound's significance through its influence on chemical properties and synthetic utility. Trifluoroacetic acid is known to influence biological activity and stability of organic compounds, making the salt form particularly useful in pharmaceutical research and development. The presence of trifluoroacetyl groups in organic compounds has been recognized for its ability to modulate molecular properties, including lipophilicity, metabolic stability, and target selectivity.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and salt formations. The base compound, azetidine-3-carboxamide, can be systematically named as azetidine-3-carboxamide, where the azetidine ring is numbered to place the nitrogen atom at position 1 and the carboxamide substituent at position 3. This naming convention clearly identifies both the heterocyclic core structure and the specific substitution pattern.

The molecular formula of the base azetidine-3-carboxamide component is C₄H₈N₂O, with a molecular weight of 100.12 daltons. The complete salt form, this compound, has the molecular formula C₆H₉F₃N₂O₃ and a molecular weight of 214.14 daltons. The Chemical Abstracts Service registry number for azetidine-3-carboxamide is 740768-99-4, while the trifluoroacetic acid salt form has the registry number 1361111-58-1.

Alternative nomenclature systems may refer to this compound using various synonymous terms. The compound may be designated as 3-azetidinecarboxamide when using the numbering system that places the carboxamide group as the primary functional group. In pharmaceutical and research contexts, the compound might be referenced by catalog numbers or proprietary designations used by chemical suppliers and research institutions.

The structural representation using Simplified Molecular Input Line Entry System notation for the salt form is NC(C1CNC1)=O.O=C(O)C(F)(F)F, which clearly delineates both the azetidine-3-carboxamide component and the trifluoroacetic acid component. This notation system provides an unambiguous representation of the molecular structure that can be interpreted by chemical databases and computational chemistry software.

The chemical identity of this compound is further characterized by its physical and chemical properties. The compound exhibits a topological polar surface area of 92.42 square angstroms and a calculated partition coefficient (LogP) of -0.6756, indicating relatively hydrophilic character. These properties reflect the influence of both the polar carboxamide group and the ionic character introduced by the trifluoroacetic acid component, which significantly affects the compound's solubility and interaction with biological systems.

Properties

IUPAC Name

azetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.C2HF3O2/c5-4(7)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H2,5,7);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADRKPHACWEKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361111-58-1
Record name azetidine-3-carboxamide; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of azetidine-3-carboxamide; trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various functionalized azetidines, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Azetidine-3-carboxamide; trifluoroacetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and proteins, influencing their activity and function. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Acidic Strength of TFA and Related Compounds

Compound pKa Key Structural Features References
Trifluoroacetic acid 0.23–0.27 CF₃ group (-I effect)
Trichloroacetic acid ~0.92 CCl₃ group (weaker -I effect)
Formic acid ~3.75 HCOOH (no halogen substituents)
Acetic acid ~4.76 CH₃COOH

Key Findings :

  • TFA is ~100 times more acidic than trichloroacetic acid (TCAA) and 10³–10⁴ times stronger than acetic or formic acids .
  • Fluorine’s higher electronegativity compared to chlorine drives TFA’s superior acidity.

Table 2: Chromatographic Performance of TFA vs. Alternatives

Additive Peak Sharpness MS Signal Suppression Ionization Efficiency References
TFA (0.1%) High Severe Low
Formic acid (0.1%) Moderate Minimal High (6× TFA)
Difluoroacetic acid High Moderate Moderate

Key Findings :

  • TFA improves peptide retention and peak sharpness but suppresses electrospray ionization (ESI-MS) signals due to its ion-pairing strength .
  • Formic acid enhances MS sensitivity (e.g., 6× higher ion signals for peptides) but offers weaker chromatographic resolution .
  • Difluoroacetic acid balances sharp peaks and improved MS compatibility, making it a promising alternative .

Table 3: Catalytic Performance of TFA in Benzene Hydroxylation

Acid Additive Phenol Yield (%) Selectivity (%) Notes
None 6.27 99.38 Low reactivity
TFA (0.1 g) 13.84 99.38 Optimal performance
Acetic acid 8.91 98.50 Moderate enhancement
Formic acid 7.20 97.80 Suboptimal
HCl 5.50 95.20 Poor yield

Key Findings :

  • TFA’s strong acidity and coordination with metal ions (e.g., Fe²⁺) optimize radical generation and hydroxylation efficiency .
  • Excess TFA (>0.1 g) reduces yields due to inhibitory effects on peroxidation intermediates .

Cleavage Reactions and Sample Integrity

TFA is a staple reagent for cleaving resin-bound peptides and carbamates but may compromise sample integrity.

Table 4: Cleavage Efficiency and Side Reactions of TFA vs. Alternatives

Application TFA Performance Alternative (e.g., Formic Acid) References
Peptide cleavage High efficiency but fragmentation Gentler, lower fragmentation
Resin-bound carbamates Fast kinetics (k = 0.1–0.3 min⁻¹) Slower cleavage (e.g., HCl, acetic acid)
Protein hydrolysis Sample loss (up to 30%) Lower loss with formic acid

Key Findings :

  • TFA cleaves benzyl- and indole-based resin linkers rapidly but may degrade sensitive substrates (e.g., fusion proteins) .
  • Formic acid offers milder conditions, preserving sample integrity at the cost of slower reaction rates .

Biological Activity

Azetidine-3-carboxamide; trifluoroacetic acid (ACAC-TFA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into the biological activity of ACAC-TFA, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

ACAC-TFA consists of two main components: azetidine-3-carboxamide and trifluoroacetic acid. The molecular formula is C₁₀H₁₅F₃N₂O₃, with a molecular weight of 268.23 g/mol. The trifluoroacetate component enhances the compound's solubility and reactivity, making it suitable for various biological applications.

The biological activity of ACAC-TFA is primarily attributed to its ability to interact with specific molecular targets, influencing enzymatic and protein functions. The azetidine ring structure allows for versatile interactions, which can lead to modulation of biological pathways. Notably, ACAC-TFA has been shown to enhance radiosensitivity in cancer cells, increasing the cytotoxic effects of X-ray treatments on hepatoma cells.

Biological Applications

1. Cancer Research

ACAC-TFA has been explored for its potential applications in cancer therapy, particularly in radiosensitization. Studies have demonstrated that this compound can enhance the efficacy of radiation therapy by increasing cell death in tumor cells. This property suggests its potential as an adjunct treatment in radiotherapy protocols.

2. Peptide Research

The compound is also utilized in peptide research, where it aids in understanding the influence of conformation on peptide activity. Its ability to form stable amides and oligopeptides makes it a valuable tool for synthesizing biologically active peptides.

3. Enzyme Mechanisms

In biochemical studies, ACAC-TFA serves as a model compound for investigating enzyme mechanisms and protein interactions. Its structural characteristics allow researchers to probe how modifications can affect biological activity.

Research Findings

Several studies have reported on the biological activities and potential therapeutic applications of ACAC-TFA:

  • Radiosensitization Studies : Research indicates that ACAC-TFA enhances the cytotoxic effects of radiation on hepatoma cells, suggesting its role in improving cancer treatment outcomes.
  • Peptide Synthesis : Investigations into peptide conformation have shown that ACAC-TFA can stabilize peptide structures, which is critical for developing effective therapeutic peptides.
  • Antiproliferative Activity : Other azetidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, indicating a broader class effect that may include ACAC-TFA .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to ACAC-TFA and their unique features:

Compound NameMolecular FormulaUnique Features
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]C₁₄H₁₆F₄N₂O₃Contains additional fluorinated phenyl group
N-(cyclopropylmethyl)azetidine-3-carboxamideC₉H₁₂N₂O₂Lacks trifluoroacetate component
4-[[(2r)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]C₁₇H₁₈N₂O₃SContains a benzothiophene moiety

Case Studies

Case Study 1: Radiosensitization in Hepatoma Cells

In a controlled laboratory setting, hepatoma cells treated with ACAC-TFA exhibited increased sensitivity to X-ray irradiation compared to untreated controls. This study highlighted the compound's potential as a radiosensitizer, suggesting further investigation into its mechanisms could yield valuable insights for cancer therapies.

Case Study 2: Peptide Conformation Stability

A series of experiments focused on synthesizing peptides using ACAC-TFA as a stabilizing agent revealed that peptides formed with this compound displayed enhanced stability and biological activity. This finding underscores its utility in drug design and development.

Q & A

Basic: What are the key considerations for synthesizing azetidine-3-carboxamide derivatives with trifluoroacetic acid (TFA) as a stabilizing agent?

Methodological Answer:
Synthesis typically involves multi-step reactions where TFA stabilizes reactive intermediates, particularly protonating amine groups to prevent undesired side reactions. For example, azetidine rings are functionalized via nucleophilic substitutions, followed by TFA-mediated deprotection of carboxamide groups . Critical considerations include:

  • Acidity Control: TFA’s high acidity (pKa ~0.23) can hydrolyze sensitive functional groups. Use stoichiometric amounts to avoid over-acidification .
  • Solvent Compatibility: TFA’s miscibility with polar solvents (e.g., DCM, acetonitrile) aids in homogeneous reaction conditions, but its volatility (boiling point: 72.4°C) requires reflux setups .
  • Purification: Residual TFA in final products can interfere with NMR characterization; neutralization with bases (e.g., NaHCO₃) followed by lyophilization is recommended .

Basic: How does TFA’s electronic influence affect the reactivity of azetidine-3-carboxamide in peptide coupling reactions?

Methodological Answer:
TFA enhances electrophilicity of carboxamide carbonyl groups via two mechanisms:

Electron-Withdrawing Effect: The CF₃ group withdraws electron density, polarizing the carbonyl and facilitating nucleophilic attack during peptide bond formation .

Protonation of Amines: TFA protonates free amines, preventing undesired side reactions (e.g., oligomerization) and improving coupling efficiency .
Experimental Validation: Monitor reaction progress via LC-MS to optimize TFA concentration (typically 0.1–1% v/v) .

Advanced: How can researchers resolve contradictions in reported catalytic roles of TFA in azetidine-based heterocycle synthesis?

Methodological Answer:
Discrepancies arise from solvent-dependent behavior. For instance:

  • In DMSO: TFA forms complexes with uranyl ions, altering reaction pathways (e.g., [UO₂(TFA)₂(DMSO)₃] in coordination chemistry) .
  • In Water: TFA’s chaotropic effect disrupts hydrophobic interactions, potentially slowing cyclization .
    Resolution Strategy:
  • Perform kinetic studies under varying solvent/TFA ratios.
  • Use X-ray crystallography or FT-IR to identify intermediate complexes .

Advanced: What methodologies mitigate TFA’s interference in NMR characterization of azetidine-3-carboxamide products?

Methodological Answer:
TFA’s ¹⁹F and ¹H signals (δ ~11.5 ppm for protons) can obscure analyte peaks. Mitigation approaches include:

  • Deuterated Solvent Exchange: Replace TFA with deuterated TFA (TFA-d₁) to simplify spectra .
  • Suppression Techniques: Use presaturation pulses or gradient-based solvent suppression in ¹H NMR .
  • Alternative Acids: Replace TFA with formic acid (weaker acidity) during final purification if compatible with product stability .

Advanced: How does TFA’s environmental persistence impact its use in large-scale azetidine-3-carboxamide synthesis?

Methodological Answer:
TFA is highly recalcitrant in aquatic systems (half-life >10 years) due to strong C-F bonds . Researchers must:

  • Quantify Environmental Load: Calculate TFA waste using mass balance equations (e.g., TFA input vs. recovery in distillates).
  • Alternative Catalysts: Explore recyclable Brønsted acids (e.g., polymer-supported sulfonic acids) or enzymatic methods .
  • Waste Neutralization: Treat TFA-containing waste with Ca(OH)₂ to precipitate trifluoroacetate salts, reducing bioavailability .

Basic: What safety protocols are critical when handling TFA in azetidine-3-carboxamide reactions?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of corrosive vapors (TLV: 1 ppm) .
  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and goggles mandatory.
  • Spill Management: Neutralize spills with sodium bicarbonate or commercial absorbents (e.g., ChemSorb) .

Advanced: How can researchers optimize TFA’s role in chiral resolution of azetidine-3-carboxamide enantiomers?

Methodological Answer:
TFA’s interaction with chiral stationary phases (CSPs) in HPLC can enhance enantioselectivity:

  • Ion-Pairing Mechanism: TFA forms ion pairs with basic analytes, improving retention on CSPs like cyclodextrin or Pirkle-type columns .
  • Method Development: Screen TFA concentrations (0.01–0.1% v/v) in mobile phases (e.g., hexane:isopropanol:TFA) to balance resolution and peak symmetry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-3-carboxamide; trifluoroacetic acid
Reactant of Route 2
Reactant of Route 2
Azetidine-3-carboxamide; trifluoroacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.